Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15931605
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.17 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate -](/images/structure/VC15931605.png)
Specification
Molecular Formula | C10H7F3N2O2 |
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Molecular Weight | 244.17 g/mol |
IUPAC Name | methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C10H7F3N2O2/c1-17-9(16)6-5-14-8-4-2-3-7(15(6)8)10(11,12)13/h2-5H,1H3 |
Standard InChI Key | NPZANMJKWYIJQL-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CN=C2N1C(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring. The trifluoromethyl group at position 5 and the methyl ester at position 3 introduce distinct electronic and steric effects.
Molecular Formula and Weight
Based on structural analogs such as ethyl 5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (C₁₂H₁₁F₃N₂O₂, MW 272.22 g/mol) , the molecular formula of the target compound is inferred as C₁₀H₇F₃N₂O₂, with a molecular weight of 260.17 g/mol.
Spectral Characteristics
While nuclear magnetic resonance (NMR) data for the exact compound is unavailable, related derivatives exhibit characteristic signals. For example, ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate shows proton NMR peaks at δ 8.51 (s, 1H), 8.40 (s, 1H), and 7.55 (s, 1H) . Similar aromatic proton environments are expected for the target compound, with downfield shifts influenced by the -CF₃ group.
Solubility and Stability
Analogous compounds, such as ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, exhibit solubility in polar aprotic solvents (e.g., DMSO, ethanol) and limited solubility in water . The methyl ester’s smaller alkyl chain may slightly enhance aqueous solubility compared to ethyl esters. Stability data suggest storage under anhydrous conditions at room temperature to prevent hydrolysis .
Synthetic Methodologies
Synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions between 2-aminopyridines and α-halo carbonyl compounds. Adapting protocols from related compounds provides plausible routes to the target molecule.
Cyclization with Methyl Bromopyruvate
A common approach involves reacting 2-amino-5-(trifluoromethyl)pyridine with methyl bromopyruvate in a polar solvent (e.g., 1,2-dimethoxyethane). This method, used for ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate , can be modified by substituting ethyl bromopyruvate with methyl bromopyruvate to yield the methyl ester directly.
Example Protocol:
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Reactant: 2-Amino-5-(trifluoromethyl)pyridine (10 mmol) and methyl bromopyruvate (12 mmol).
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Conditions: Stir in 1,2-dimethoxyethane at 0°C → room temperature for 48 hours.
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Workup: Extract with dichloromethane, dry over MgSO₄, and concentrate.
Optimization Strategies
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Base Selection: Lithium hydroxide or sodium hydroxide in methanol/water mixtures effectively hydrolyze esters . For methylation, diazomethane or methyl iodide with a base (e.g., K₂CO₃) may be employed.
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Temperature Control: Reactions typically proceed at 50–80°C, with higher temperatures accelerating cyclization but risking decomposition .
Applications in Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines are privileged scaffolds in drug discovery due to their bioisosteric resemblance to purines. The trifluoromethyl group enhances metabolic stability and membrane permeability, making the target compound a candidate for medicinal chemistry applications.
Biological Activity
While specific studies on the target compound are lacking, analogs exhibit diverse activities:
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Antimicrobial: Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate derivatives show moderate activity against Gram-positive bacteria .
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Anticancer: Trifluoromethyl-substituted imidazo[1,2-a]pyridines inhibit kinase pathways involved in tumor proliferation .
Structure-Activity Relationships (SAR)
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